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Compound of Interest

Compound Name: Rad51-IN-5

Cat. No.: B12418821 Get Quote

A deep dive into the comparative efficacy of key Rad51 inhibitors, supported by experimental

data and detailed protocols to guide researchers in drug development and cancer biology.

In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) pathways

has emerged as a promising strategy. Central to the homologous recombination (HR) pathway

for repairing DNA double-strand breaks is the recombinase Rad51. Its overexpression in

various cancers is linked to therapeutic resistance, making it a critical target for inhibitor

development. This guide provides a comparative analysis of the potency of several prominent

Rad51 inhibitors, offering a valuable resource for researchers, scientists, and drug

development professionals.

Quantitative Comparison of Rad51 Inhibitor Potency
The following table summarizes the in vitro and cell-based potency of various Rad51 inhibitors.

Direct comparison should be approached with caution due to variations in experimental

conditions between studies.
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Inhibitor Target Assay Type
Potency
(IC50)

Binding
Affinity (Kd)

Reference

B02
Human

Rad51

HR Inhibition

(IndDR-GFP)
17.7 µM 14.6 µM [1]

Human

Rad51

DNA Strand

Exchange
27.4 µM - [2]

B02-iso
Human

Rad51

HR Inhibition

(IndDR-GFP)
4.3 µM 14.6 µM [1]

p-I-B02-iso
Human

Rad51

HR Inhibition

(IndDR-GFP)
0.72 µM 1.4 µM [1]

p-Br-B02-iso
Human

Rad51

HR Inhibition

(IndDR-GFP)
0.80 µM

Not

Determined
[1]

m-I-B02-iso
Human

Rad51

HR Inhibition

(IndDR-GFP)
0.86 µM

Not

Determined
[1]

m-Br-B02-iso
Human

Rad51

HR Inhibition

(IndDR-GFP)
0.90 µM

Not

Determined
[1]

RI-1
Human

Rad51

HR Inhibition

(Cell-based)
- - [2][3]

Human

Rad51

DNA Binding

(FP)
- - [4]

RI-2
Human

Rad51
Not Specified - - [3]

IBR2
Human

Rad51

Cell Growth

Inhibition
12-20 µM - [5]

IBR120
Human

Rad51

Cell Growth

Inhibition

(MDA-MB-

468)

3.1 µM - [5]

I-BRD9 BRD9 HR Inhibition

(OVCAR8

10-20 µM

(used

- [6]
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cells) concentration

)

Cpd-4
Human

Rad51

Cell

Proliferation

(Daudi cells)

4 nM - [7]

Cpd-5
Human

Rad51

Cell

Proliferation

(Daudi cells)

5 nM - [7]

CYT-0851
Indirectly

affects Rad51
Not Specified Not Specified Not Specified [8]

Mechanisms of Action and Experimental Insights
B02 and its Analogs: B02 directly binds to Rad51 and inhibits its DNA strand exchange activity.

[2][3] Medicinal chemistry efforts have led to the development of more potent analogs, such as

B02-iso and its halogenated derivatives.[1] Notably, a shift in the benzyl group position from N3

to N1 of the quinazolinone ring in B02-iso resulted in a four-fold increase in HR inhibition

potency.[1] Further modifications, particularly the addition of iodine or bromine at the para

position of the benzyl ring, yielded inhibitors with sub-micromolar IC50 values for HR inhibition.

[1]

RI-1 and RI-2: RI-1 is a well-characterized Rad51 inhibitor that covalently binds to cysteine 319

on the Rad51 surface, which is thought to disrupt the interface required for filament formation.

[2][3][4] This irreversible binding mechanism effectively inhibits Rad51's function in homologous

recombination.[2] In contrast, RI-2 was developed as a reversible inhibitor, offering a different

kinetic profile while still targeting the same site.[3]

IBR-series: IBR2 was identified as a direct binder of Rad51 that leads to its degradation and

subsequent impairment of homologous recombination.[5] Structure-activity relationship studies

led to the development of IBR120, which demonstrated a 4.8-fold improvement in growth

inhibition activity in a triple-negative breast cancer cell line.[5]

I-BRD9 (Indirect Inhibition): Unlike the direct Rad51 binders, I-BRD9 is an inhibitor of the

bromodomain-containing protein 9 (BRD9).[6][9] BRD9 facilitates the interaction between
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Rad51 and Rad54, a critical step in homologous recombination.[6][9][10] By inhibiting BRD9, I-

BRD9 indirectly disrupts the HR pathway, leading to a decrease in Rad51 foci formation and

sensitizing cancer cells to PARP inhibitors and cisplatin.[6][11]

Next-Generation Inhibitors: More recent developments have yielded highly potent Rad51

inhibitors, such as Cpd-4 and Cpd-5, with nanomolar IC50 values in cancer cell proliferation

assays.[7] These compounds have been shown to inhibit Rad51 foci formation and induce cell

cycle arrest.[7]

CYT-0851: Initially reported as a Rad51 inhibitor, further studies have suggested that CYT-

0851 may not directly bind to Rad51 but rather exerts its effects through other mechanisms.[8]

Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the

following diagrams illustrate the homologous recombination pathway and the workflows of key

assays used to assess Rad51 inhibitor potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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